
2,5-Diphenyl-1,4-dithiin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-1,4-dithiin is an organosulfur compound characterized by a heterocyclic ring containing two sulfur atoms and two phenyl groups attached at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Diphenyl-1,4-dithiin can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. Another method includes the cyclization of appropriate dithiols under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction environments to ensure product consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenyl-1,4-dithiin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its dithiol form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-1,4-dithiin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-diphenyl-1,4-dithiin involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,4-Dithiin: A simpler analog without phenyl groups.
2,5-Diphenyl-1,3-dithiin: A structural isomer with different sulfur atom positioning.
2,5-Diphenyl-1,4-dithiin 1-oxide: An oxidized derivative with different chemical properties.
Propiedades
Número CAS |
4159-03-9 |
|---|---|
Fórmula molecular |
C16H12S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2,5-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
HHRGXOGBUBSFLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)


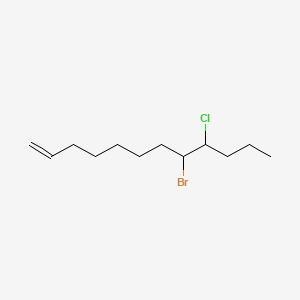
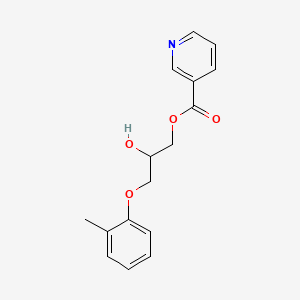
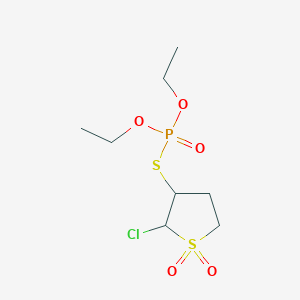
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)

![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)

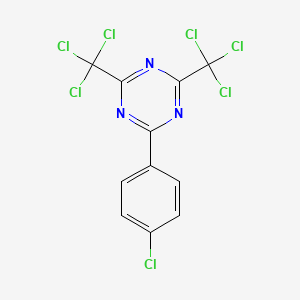
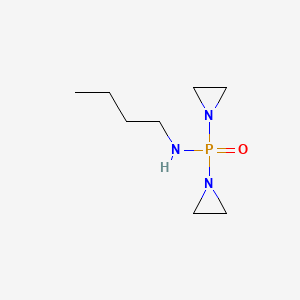
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
